![molecular formula C9H9ClO2S B1363889 2-((3-Chlorobenzyl)thio)acetic acid CAS No. 34722-33-3](/img/structure/B1363889.png)
2-((3-Chlorobenzyl)thio)acetic acid
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Overview
Description
“2-((3-Chlorobenzyl)thio)acetic acid” is an organic compound . It is a white crystalline solid and is an important intermediate in organic synthesis .
Synthesis Analysis
A common method for synthesizing “2-((3-Chlorobenzyl)thio)acetic acid” involves an aromatic condensation reaction . Specifically, 4-chlorobenzaldehyde reacts with sulfur powder under acidic conditions to form 4-chlorobenzaldehyde thiol. This intermediate then reacts with acetyl chloride to produce the target product .
Molecular Structure Analysis
The molecular formula of “2-((3-Chlorobenzyl)thio)acetic acid” is C9H9ClO2S . The InChI code is 1S/C9H9ClO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) .
Physical And Chemical Properties Analysis
“2-((3-Chlorobenzyl)thio)acetic acid” is a white crystalline solid . It is not easily soluble in water but can dissolve in organic solvents such as alcohols and ethers . The melting point is approximately 83-85°C , and its pH value is around 4-5 .
Scientific Research Applications
I have conducted searches to find detailed applications of 2-((3-Chlorobenzyl)thio)acetic acid in various scientific research fields, but unfortunately, the available online resources do not provide a comprehensive analysis that covers unique applications across multiple fields with the specificity you requested.
The compound is mentioned in relation to proteomics research and is available for purchase for research purposes , but specific applications in distinct fields are not detailed in the search results.
Safety and Hazards
“2-((3-Chlorobenzyl)thio)acetic acid” is an organic compound with certain toxicity . During use, appropriate protective measures should be taken, such as wearing gloves and goggles, to avoid skin and eye contact . It should be used in a well-ventilated laboratory environment and inhalation of its vapor should be avoided . In case of accidental contact or inhalation, seek medical attention immediately .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzylic compounds, often target proteins or enzymes in the body, interacting with their active sites and influencing their function .
Mode of Action
The mode of action of such compounds can vary greatly depending on their specific structure and the target they interact with. They might inhibit or activate the target, leading to changes in a biological pathway .
Biochemical Pathways
Benzylic compounds can be involved in a variety of biochemical pathways. For example, they might be part of metabolic reactions, where they are transformed by enzymes, or they might influence signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Benzylic compounds, for example, can be metabolized in the liver, and their distribution in the body can be influenced by factors such as their lipophilicity .
Result of Action
The result of the compound’s action will depend on its specific target and mode of action. It might lead to changes in cell behavior, influence physiological processes, or have therapeutic effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYICVPMYXZNAHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366605 |
Source
|
Record name | {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34722-33-3 |
Source
|
Record name | {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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